molecular formula C6H6FP B15168335 (2-Fluorophenyl)phosphane CAS No. 647031-47-8

(2-Fluorophenyl)phosphane

Cat. No.: B15168335
CAS No.: 647031-47-8
M. Wt: 128.08 g/mol
InChI Key: MGJUWNNLIIIAFX-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)phosphane is an organophosphorus compound with the chemical formula C6H4FPH2. It is a derivative of phosphane where one of the hydrogen atoms is replaced by a 2-fluorophenyl group. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Fluorophenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Fluorophenyl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)phosphane in catalytic processes involves its ability to donate electron density to transition metals, stabilizing various oxidation states and facilitating bond formation and cleavage. Its molecular targets include metal centers in catalytic cycles, where it participates in the activation and transformation of substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluorophenyl)phosphane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to other phosphines. This makes it particularly effective in certain catalytic applications where precise control over reactivity and selectivity is required .

Properties

CAS No.

647031-47-8

Molecular Formula

C6H6FP

Molecular Weight

128.08 g/mol

IUPAC Name

(2-fluorophenyl)phosphane

InChI

InChI=1S/C6H6FP/c7-5-3-1-2-4-6(5)8/h1-4H,8H2

InChI Key

MGJUWNNLIIIAFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)P

Origin of Product

United States

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